Derrone-4′-methyl ether
Description
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Properties
CAS No. |
34086-52-7 |
|---|---|
Molecular Formula |
C21H18O5 |
Molecular Weight |
350.36 |
Synonyms |
Derrone-4'-O-methyl ether; 5-Hydroxy-3-(4-methoxyphenyl)-8,8-dimethyl-4H,8H-benzo[1,2-b:3,4-b']dipyran-4-one |
Origin of Product |
United States |
Natural Occurrence and Biosynthetic Pathways of Derrone 4′ Methyl Ether
Derrone-4′-methyl ether is a naturally occurring compound primarily found within the plant kingdom, particularly in species belonging to the Leguminosae (Fabaceae) family. researchgate.netnih.govresearchgate.net Isoflavonoids as a class, including derrone (B126300) and its derivatives, are characteristic secondary metabolites of this family. researchgate.netnih.govresearchgate.net They are often found in the roots and stems of plants such as those from the Derris and Lonchocarpus genera. nih.govresearchgate.net
The biosynthesis of this compound follows the general phenylpropanoid pathway, which is the origin of a vast array of phenolic compounds in plants. nih.govnih.gov This pathway begins with the amino acid L-phenylalanine. nih.gov Through a series of enzymatic reactions, phenylalanine is converted to p-coumaroyl-CoA. nih.govnih.gov
A key branching point for isoflavonoid (B1168493) synthesis involves the enzyme chalcone (B49325) synthase (CHS), which catalyzes the condensation of p-coumaroyl-CoA with three molecules of malonyl-CoA to form a chalcone intermediate. nih.govijpsjournal.compharmainfo.in This chalcone then undergoes a critical rearrangement and cyclization, a reaction catalyzed by chalcone isomerase (CHI) and isoflavone (B191592) synthase (IFS), to form the characteristic 3-phenylchroman skeleton of isoflavonoids. nih.govnih.govoup.com The immediate precursor to many isoflavonoids is often an isoflavanone (B1217009), such as 2,7,4'-trihydroxyisoflavanone (B1247573). oup.comnih.govnih.gov
The final step in the formation of this compound is the methylation of the hydroxyl group at the 4'-position of the B-ring of its precursor, derrone. This reaction is catalyzed by a specific class of enzymes known as O-methyltransferases (OMTs). researchgate.netnih.govfrontiersin.org These enzymes utilize S-adenosyl-L-methionine (SAM) as a methyl group donor. frontiersin.org
Research on related isoflavonoids in various legumes has shed light on this crucial methylation step. researchgate.netnih.govfrontiersin.org Studies in alfalfa (Medicago sativa) and licorice (Glycyrrhiza echinata) have identified 2,7,4'-trihydroxyisoflavanone 4'-O-methyltransferase (HI4'OMT) as the enzyme responsible for methylating the 4'-hydroxyl group at the isoflavanone stage. oup.comnih.gov This methylation prevents the formation of other potential products and channels the biosynthetic pathway towards 4'-O-methylated isoflavonoids. oup.comnih.gov It is highly probable that a homologous enzyme performs this function in the biosynthesis of this compound in the plants in which it occurs.
Detailed research findings from precursor incorporation studies specifically for this compound are not extensively available in the current body of scientific literature. However, insights can be drawn from broader studies on isoflavonoid biosynthesis in leguminous plants.
In these studies, isotopically labeled compounds are "fed" to plant tissues or cell cultures to trace their path into the final natural products. This methodology has been fundamental in elucidating the biosynthetic pathways of complex molecules. escholarship.orgtandfonline.com
For isoflavonoids, the foundational precursors originating from primary metabolism are L-phenylalanine and malonyl-CoA. nih.gov Feeding experiments in various legumes have consistently demonstrated the incorporation of labeled L-phenylalanine into the isoflavonoid skeleton. escholarship.orgtandfonline.com For instance, studies in soybean (Glycine max) have shown the successful incorporation of L-α-[¹³C₉, ¹⁵N]phenylalanine into isoflavones like daidzein (B1669772) and genistein (B1671435), confirming their de novo synthesis from this amino acid. escholarship.orgtandfonline.com
Similarly, the methyl group at the 4'-position is derived from the methyl donor S-adenosyl-L-methionine (SAM), which itself is biosynthesized from methionine. frontiersin.orgmdpi.com Therefore, it is expected that feeding studies with labeled methionine would show incorporation of the label into the methoxy (B1213986) group of this compound.
While specific quantitative data for this compound is lacking, a hypothetical precursor incorporation table based on established isoflavonoid biosynthesis principles would appear as follows:
| Labeled Precursor Fed | Target Compound | Plant System | Expected Observation |
| [¹⁴C]-L-Phenylalanine | This compound | Derris sp. | Incorporation of ¹⁴C into the C6-C3-C6 isoflavonoid core |
| [¹³C]-L-Phenylalanine | This compound | Derris sp. | Incorporation of ¹³C detectable by NMR or Mass Spectrometry |
| [¹⁴CH₃]-L-Methionine | This compound | Derris sp. | Incorporation of ¹⁴C specifically into the 4'-methoxy group |
| [¹³CH₃]-L-Methionine | This compound | Derris sp. | Incorporation of ¹³C specifically into the 4'-methoxy group |
| [¹⁴C]-Derrone | This compound | Derris sp. | High-efficiency incorporation into the final product |
This table illustrates the expected outcomes from feeding experiments, which would provide definitive evidence for the biosynthetic origins of this compound. The execution of such studies would be invaluable in solidifying our understanding of the precise metabolic grid leading to this and related isoflavonoids in nature.
Natural Occurrence and Biosynthetic Pathways of Derrone 4 Methyl Ether
Botanical Sources and Distribution of Derrone-4'-methyl ether and Related Isoflavonoids
Occurrence in Leguminous Plants and Other Plant Species
Isoflavonoids, including derrone-4'-methyl ether, are characteristically abundant in members of the Leguminosae (Fabaceae) family. biosynth.comnih.govnih.gov These compounds are key players in the plant's defense mechanisms and its interactions with the surrounding environment. biosynth.com Their distribution, however, is not strictly limited to legumes, as related flavonoid structures are found across a wide array of plant species, where they serve various physiological roles. oup.com The core structure of isoflavonoids is the 3-phenylchroman skeleton, which distinguishes them from the 2-phenylchroman skeleton of flavonoids. nih.gov
Specific Plant Genera and Species for Isolation of Derrone-4'-methyl ether
Detailed phytochemical investigations have led to the successful isolation and identification of derrone-4'-methyl ether from specific plant species. Notably, it has been extracted from the aerial parts of Genista aspalathoides ssp. erinaceoides, a plant belonging to the Fabaceae family. rjpbcs.comresearchgate.net This particular isolation marked the first time the compound was identified within the Genista genus. rjpbcs.comresearchgate.net The related compound, derrone (B126300), has been isolated from the stem bark of Erythrina sacleuxii, another leguminous plant. rsc.org
| Genus | Species | Family | Reference |
|---|---|---|---|
| Genista | G. aspalathoides ssp. erinaceoides | Fabaceae | rjpbcs.com, researchgate.net |
Proposed Biosynthetic Routes for Isoflavonoid (B1168493) Core Structures
The biosynthesis of isoflavonoids is a specialized branch of the well-established phenylpropanoid pathway. encyclopedia.pubbiorxiv.org This intricate process begins with the amino acid L-phenylalanine. nih.gov
The pathway proceeds through several key enzymatic steps:
Phenylalanine to Cinnamic Acid: Phenylalanine ammonia-lyase (PAL) catalyzes the deamination of phenylalanine to produce cinnamic acid. encyclopedia.pub
Hydroxylation: Cinnamic acid is then hydroxylated by cinnamate (B1238496) 4-hydroxylase (C4H), a cytochrome P450 enzyme, to form p-coumaric acid. encyclopedia.pubbiorxiv.org
Activation: 4-coumarate:CoA ligase (4CL) activates p-coumaric acid into its thioester derivative, p-coumaroyl-CoA. This molecule is a critical branch point, directing metabolic flow towards various classes of compounds, including flavonoids and isoflavonoids. encyclopedia.pubnih.govfrontiersin.org
Chalcone (B49325) Formation: Chalcone synthase (CHS) catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to form a chalcone intermediate. encyclopedia.pubencyclopedia.pub In many legumes, CHS acts in concert with chalcone reductase (CHR) to produce isoliquiritigenin. encyclopedia.pub
Isomerization: The chalcone is then cyclized by chalcone isomerase (CHI) to yield a flavanone (B1672756), such as liquiritigenin (B1674857) or naringenin (B18129). encyclopedia.pubcore.ac.uk
Isoflavone (B191592) Skeleton Formation: The defining step in isoflavonoid biosynthesis is the conversion of a flavanone to an isoflavone. This is accomplished by isoflavone synthase (IFS), a key cytochrome P450-dependent enzyme (see section 2.3.1), which catalyzes a 1,2-aryl migration of the B-ring from position 2 to position 3 of the C-ring, forming a 2-hydroxyisoflavanone (B8725905) intermediate. frontiersin.orgoup.com
Dehydration: Finally, 2-hydroxyisoflavanone dehydratase (HID) removes a water molecule to yield the stable isoflavone core structure, such as daidzein (B1669772) or genistein (B1671435). encyclopedia.pubfrontiersin.org
This core isoflavone structure can then undergo a variety of modifications, including hydroxylation, methylation, and prenylation, to create the vast diversity of isoflavonoids found in nature, including Derrone-4'-methyl ether.
Enzymatic Mechanisms and Genetic Regulation in Derrone-4'-methyl ether Biosynthesis
The specific structural features of Derrone-4'-methyl ether, particularly its methyl ether group, result from precise enzymatic modifications to the core isoflavonoid skeleton. These reactions are catalyzed by specific enzyme families and are subject to complex genetic regulation.
Role of Cytochrome P450 Enzymes in Ether Formation
While the final methylation step to form the ether linkage is not directly catalyzed by cytochrome P450 (CYP) enzymes, this superfamily of enzymes is indispensable for the formation and decoration of the precursor isoflavonoid molecule. nih.govoup.com
Isoflavone Synthase (IFS): The pivotal enzyme in the pathway, IFS, belongs to the CYP93C subfamily of cytochrome P450s. nih.govoup.com It catalyzes the aryl migration that defines the isoflavonoid skeleton. Without this P450-mediated reaction, the pathway would be directed towards other flavonoid classes. oup.com
Hydroxylases: Other P450 enzymes are responsible for hydroxylating specific positions on the isoflavone ring, creating the necessary hydroxyl groups that can subsequently be methylated. For instance, isoflavone 2'-hydroxylase (I2'H), a member of the CYP81E family, catalyzes the hydroxylation of isoflavones like daidzein. biorxiv.orgebi.ac.uk These hydroxylation patterns are crucial for the final structure and biological activity of the molecule. Several P450s, including members of the CYP71, CYP75, CYP81, CYP82, and CYP93 families, are involved in the broader flavonoid and isoflavonoid biosynthetic pathways. nih.gov
The formation of the isoflavonoid metabolon, a theorized complex of biosynthetic enzymes associated with the endoplasmic reticulum membrane, is thought to be anchored by cytochrome P450 enzymes like IFS. encyclopedia.pubcore.ac.uk This complex facilitates the efficient channeling of intermediates through the pathway. encyclopedia.pub
Methylation Processes in Flavonoid Biosynthesis
The formation of the 4'-methyl ether group in Derrone-4'-methyl ether is a classic example of O-methylation, a common modification in flavonoid biosynthesis. oup.com This reaction is catalyzed by a class of enzymes known as O-methyltransferases (OMTs). oup.com
These enzymes transfer a methyl group from the co-substrate S-adenosyl-L-methionine (SAM) to a hydroxyl group on the flavonoid substrate. oup.com In the context of isoflavonoid biosynthesis, specific OMTs such as hydroxyisoflavanone 4'-specific O-methyltransferase (HI4'OMT) have been identified. encyclopedia.pub This enzyme can methylate the 4'-hydroxyl group of the 2-hydroxyisoflavanone intermediate before it is dehydrated to the final isoflavone. frontiersin.org The methylation of flavonoids, including the formation of ether linkages, can increase their chemical stability and lipophilicity, which may alter their biological activity. oup.comnih.gov
The expression of the genes encoding these biosynthetic enzymes, including P450s and OMTs, is tightly regulated. This regulation can be influenced by epigenetic factors such as DNA methylation. oup.comfrontiersin.org For example, changes in the methylation patterns in the promoter regions of flavonoid pathway genes can lead to altered gene expression and, consequently, changes in the accumulation of the final flavonoid products. oup.comfrontiersin.orgnih.gov
| Compound Name |
|---|
| Derrone-4′-methyl ether |
| Derrone |
| L-phenylalanine |
| Cinnamic acid |
| p-Coumaric acid |
| p-Coumaroyl-CoA |
| Malonyl-CoA |
| Isoliquiritigenin |
| Liquiritigenin |
| Naringenin |
| 2-hydroxyisoflavanone |
| Daidzein |
| Genistein |
| S-adenosyl-L-methionine |
Unveiling the Molecular Landscape of this compound
This compound, a notable isoflavonoid, has garnered scientific interest due to its presence in various plant species and its biosynthetic relationship with other significant natural products. This article delves into the specifics of its natural occurrence and the enzymatic pathways that likely lead to its formation, drawing upon research into the broader family of isoflavonoids.
Isolation and Advanced Characterization Methodologies for Derrone 4 Methyl Ether
Spectroscopic Techniques for Structural Elucidation in Research Contexts
Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Analysis
Ultraviolet-Visible (UV-Vis) spectroscopy is a pivotal analytical technique for elucidating the structure of organic compounds containing chromophores. A chromophore is the part of a molecule responsible for its color, which arises from the absorption of light at specific wavelengths in the UV or visible regions of the electromagnetic spectrum. This absorption corresponds to the excitation of electrons from lower to higher energy orbitals. In the context of Derrone-4'-methyl ether, the chromophoric system comprises the conjugated π-electron system extending across its benzodipyranone core structure.
Derrone-4'-methyl ether belongs to the isoflavonoid (B1168493) class of compounds. The UV-Vis spectra of isoflavonoids are typically characterized by two main absorption bands, which provide valuable information about their molecular structure. These bands are:
Band I: Associated with the cinnamoyl system (B-ring linked to the C-3 position of the C-ring).
Band II: Associated with the benzoyl system (A-ring).
Analysis of Derrone-4'-methyl ether, which has also been isolated from various plant species including those from the Millettia genus, reveals a UV spectrum consistent with its isoflavonoid structure. nih.gov41.204.161 Detailed research findings have reported specific absorption maxima (λmax) for this compound. In methanol, Derrone-4'-methyl ether exhibits absorption maxima that can be attributed to these characteristic electronic transitions.
Table 1: UV-Vis Spectral Data for Derrone-4'-methyl ether
| Wavelength (λmax) | Solvent | Reference |
| 302 nm, 317 nm | Not Specified | 41.204.161 |
This interactive table provides a summary of the UV-Vis absorption maxima recorded for Derrone-4'-methyl ether.
The observed absorption bands for Derrone-4'-methyl ether align with the established patterns for isoflavonoids. The bands observed around 302 nm and 317 nm are characteristic of the Band I absorption, which is influenced by the entire conjugated system including the 4-methoxyphenyl (B3050149) group (B-ring). 41.204.161 The complexity and exact position of these bands are indicative of the specific substitution pattern on the core isoflavonoid skeleton. This spectroscopic fingerprint is a crucial element in the structural confirmation of Derrone-4'-methyl ether when isolated from natural sources or synthesized in the laboratory.
Synthetic Strategies and Chemoenzymatic Modifications of Derrone 4 Methyl Ether and Analogues
Total Synthesis Approaches to Derrone-4'-methyl ether and Structurally Related Compounds
The complete chemical synthesis of derrone-4'-methyl ether and similar isoflavonoid (B1168493) structures involves building the characteristic C6-C3-C6 carbon framework from simpler starting materials. Various synthetic routes have been developed to achieve this, often focusing on the efficient construction of the central pyranone ring and the introduction of substituents with precise control over their positions.
Key Synthetic Transformations and Methodologies
The synthesis of the isoflavone (B191592) core, a key structural feature of derrone-4'-methyl ether, can be achieved through several established methodologies. These include the deoxybenzoin (B349326) route and the oxidative rearrangement of chalcones. rsc.orgresearchgate.net The deoxybenzoin pathway involves the C-formylation of a deoxybenzoin intermediate followed by cyclization to form the γ-pyrone ring. nih.gov Alternatively, the oxidative rearrangement of chalcones, which mimics the biosynthetic pathway, utilizes reagents like thallium(III) nitrate (B79036) to induce a 1,2-aryl migration. researchgate.netnih.gov
More contemporary methods for constructing the isoflavone skeleton involve metal-catalyzed cross-coupling reactions. rsc.org For instance, Suzuki-Miyaura and Negishi cross-coupling reactions have been successfully employed to couple a functionalized chromone (B188151) with an appropriate aryl partner, offering a versatile and efficient route to a variety of isoflavone derivatives. rsc.orgnih.govacs.org
The synthesis of pterocarpans, which are structurally related to derrone-4'-methyl ether, often involves a key [3+2] cycloaddition reaction. benthamdirect.comwiley.comingentaconnect.com This can be achieved between a 2H-chromene and a benzoquinone derivative, sometimes facilitated by microwave irradiation to improve reaction times and yields. benthamdirect.comwiley.comingentaconnect.com Other strategies for pterocarpan (B192222) synthesis include radical cyclization of a 4-(2'-bromoaryloxy)-2H-chromene precursor. google.com
Here is a table summarizing some key synthetic transformations:
| Transformation | Description | Key Reagents | Related Compounds |
| Deoxybenzoin C-formylation/cyclization | Formation of the isoflavone core from a deoxybenzoin precursor. nih.gov | Vilsmeier reagent, base | Isoflavones |
| Chalcone (B49325) Oxidative Rearrangement | 1,2-Aryl migration of a chalcone to form an isoflavone. researchgate.netnih.gov | Thallium(III) nitrate | Isoflavones |
| Suzuki-Miyaura Coupling | Palladium-catalyzed cross-coupling of a boronic acid with a halide. rsc.orgnih.govacs.org | Pd catalyst, base | Isoflavones |
| [3+2] Cycloaddition | Reaction between a 2H-chromene and a benzoquinone. benthamdirect.comwiley.comingentaconnect.com | Microwave irradiation | Pterocarpans |
| Radical Cyclization | Formation of the pterocarpan skeleton via a radical intermediate. google.com | Tributyltin hydride, AIBN | Pterocarpans |
Regioselective Functionalization Strategies
Controlling the position of functional groups on the aromatic rings is a critical aspect of synthesizing derrone-4'-methyl ether and its analogues. Regioselective functionalization ensures that substituents are introduced at the desired positions, which is crucial for the compound's biological activity.
For isoflavones, the inherent acidity of the different hydroxyl groups can be exploited for regioselective reactions. For example, the 7-hydroxyl group is generally more acidic and can be preferentially alkylated or glycosylated under phase transfer catalysis conditions. nih.gov Directing groups can also be employed to guide the introduction of new functionalities to specific positions on the isoflavone scaffold.
In the synthesis of complex isoflavones, regioselective C-H functionalization has emerged as a powerful tool. researchgate.netrsc.org Palladium-catalyzed methods have been developed for the direct acylation and arylation of specific C-H bonds, offering a more atom-economical approach compared to traditional methods that require pre-functionalized substrates. rsc.org The choice of catalyst and directing group is paramount in achieving high regioselectivity. For instance, the formylation of electron-rich aromatic rings, a key step in many syntheses, can be directed by the coordination of Lewis acids like titanium tetrachloride (TiCl4) to existing oxygen-containing substituents. mdpi.com
Semi-Synthetic Derivatization of Natural Product Isolates
Natural products isolated from plant sources often serve as starting materials for the synthesis of novel derivatives. Semi-synthesis allows for the modification of these complex structures to explore structure-activity relationships and develop compounds with improved properties.
Alkylation and Demethylation Strategies for Aryl Methyl Ethers
The aryl methyl ether groups present in derrone-4'-methyl ether and its analogues are common targets for modification. Alkylation of free hydroxyl groups or demethylation of existing methoxy (B1213986) groups can significantly alter the compound's properties.
Alkylation of phenolic hydroxyls is a common strategy to introduce a variety of functional groups. nih.gov This can be achieved using alkyl halides in the presence of a base. Microwave-assisted O-alkylation has been shown to be a rapid and efficient method for this transformation, significantly reducing reaction times compared to conventional heating. wiley.com
Conversely, demethylation of aryl methyl ethers is often necessary to unmask a free hydroxyl group, which can be a key pharmacophore or a handle for further functionalization. Various reagents are available for this purpose, with the choice depending on the specific substrate and the desired selectivity.
Introduction of Diverse Chemical Moieties for Biological Probing
To investigate the biological activity of derrone-4'-methyl ether and its analogues, a wide range of chemical moieties can be introduced at various positions on the isoflavonoid scaffold. nih.gov These modifications are aimed at probing the interactions of the compounds with biological targets and optimizing their pharmacological profiles. nih.gov
Common derivatization strategies include the introduction of:
Alkyl and Prenyl Groups: These lipophilic groups can enhance membrane permeability and interaction with hydrophobic pockets in proteins. wiley.com
Glycosidic Moieties: Glycosylation can improve the solubility and bioavailability of isoflavones. nih.gov
Nitrogen-containing Heterocycles: These groups can introduce new hydrogen bonding capabilities and alter the electronic properties of the molecule. nih.gov
The following table outlines some examples of derivatization strategies:
| Modification | Reagents/Conditions | Purpose |
| O-Alkylation | Alkyl halide, base, microwave irradiation wiley.com | Introduce lipophilic groups, modulate activity |
| Glycosylation | Acylated halogenose, phase transfer catalyst nih.gov | Improve solubility and bioavailability |
| Aminomethylation | Formaldehyde, secondary amine | Introduce aminomethyl groups for further functionalization |
| Suzuki-Miyaura Coupling | Aryl boronic acid, Pd catalyst nih.gov | Introduce diverse aryl substituents |
Chemoenzymatic Synthesis and Biotransformation Pathways
Chemoenzymatic synthesis combines the advantages of chemical synthesis with the high selectivity and mild reaction conditions of enzymatic catalysis. This approach is increasingly being used for the synthesis and modification of complex natural products like derrone-4'-methyl ether.
Enzymes such as lipases, oxidoreductases, and glycosyltransferases can be employed to perform highly specific transformations on the isoflavonoid scaffold. frontiersin.orgmdpi.com For example, lipases have been used to catalyze the regioselective acylation and deacylation of hydroxyl groups. mdpi.com Monooxygenases can introduce hydroxyl groups at specific positions on the aromatic rings, a transformation that can be challenging to achieve with conventional chemical methods. frontiersin.org
Biotransformation using whole-cell systems, such as bacteria or fungi, offers another powerful tool for modifying isoflavones. frontiersin.org These systems can express a cascade of enzymes capable of performing multiple transformations in a single pot. For instance, engineered E. coli cells have been used for the one-pot synthesis of hydroxyequol derivatives from isoflavones through a combination of reduction and hydroxylation reactions. frontiersin.org This approach provides an efficient and environmentally friendly route to novel isoflavone derivatives.
Development of Novel Synthetic Methodologies for Isoflavonoid Scaffolds
The isoflavonoid framework, a core structural feature of compounds like Derrone-4′-methyl ether, has been a subject of intense synthetic interest due to the diverse biological activities exhibited by this class of molecules. mdpi.com Historically, the synthesis of isoflavones relied on classical approaches such as the deoxybenzoin (2-hydroxyphenyl benzyl (B1604629) ketone) and chalcone routes. researchgate.net While effective, these methods can have limitations. The deoxybenzoin route requires the construction of the ketone precursor, often through Friedel-Crafts acylation, and subsequent introduction of a carbon atom to form the chromone ring. rsc.org The chalcone pathway involves a biomimetic oxidative rearrangement of the B-ring, which can sometimes result in moderate yields. researchgate.netrsc.org Consequently, significant research has been directed towards developing more efficient, versatile, and innovative synthetic methodologies to access isoflavonoid scaffolds and their analogues.
Advancements in Metal-Catalyzed Cross-Coupling Reactions
A major leap in isoflavonoid synthesis has been the application of metal-catalyzed cross-coupling reactions. rsc.org These methods offer a powerful way to construct the core isoflavone structure by forming the crucial bond between the chromone C-3 position and the B-ring. Techniques such as the Suzuki-Miyaura, Stille, and Negishi cross-coupling reactions have been successfully employed, typically utilizing a 3-halogenated or 3-metallated chromone precursor. rsc.org
A notable example is the palladium-catalyzed Negishi cross-coupling used for the synthesis of Biochanin A. rsc.org This strategy involves the zincation of a chromone intermediate, followed by coupling with an aryl iodide. The process has demonstrated high efficiency, as detailed in the table below.
Research Highlight: Synthesis of Biochanin A via Negishi Cross-Coupling rsc.org
| Step | Reactant 1 | Reactant 2 | Reagents | Product | Yield |
|---|---|---|---|---|---|
| 1 | Chromone 85 | TMPZnCl·LiCl | - | C-3 Zincated Chromone | - |
| 2 | C-3 Zincated Chromone | p-methoxyphenyl iodide (86) | Pd-catalyst | Benzylated Intermediate (87) | 95% |
This table illustrates the high-yield, two-step conversion from the key coupling reaction to the final natural product, showcasing the effectiveness of modern cross-coupling strategies.
Direct C-H Activation Protocols
Further refining the efficiency of isoflavonoid synthesis, researchers have explored direct C-H activation protocols. rsc.org These methods are particularly attractive as they circumvent the need for pre-functionalized starting materials (like halogenated chromones), thus improving atom economy and simplifying synthetic sequences. rsc.org Advancements in this area have been demonstrated in the synthesis of isoflavones through the direct arylation of 2-hydroxyenaminoketones, providing a more streamlined route to the isoflavonoid core. rsc.org
Novel Scaffold Modifications: Bioisosteric Replacement
Beyond optimizing routes to the traditional isoflavonoid structure, a truly novel approach involves fundamentally modifying the scaffold to discover analogues with enhanced or new biological properties. acs.org A prime example is the replacement of the B-ring phenyl group with a carborane cage. acs.orgnih.gov Carborane, a cluster of boron and carbon atoms, acts as a three-dimensional, non-classical bioisostere of the phenyl ring, offering unique physicochemical properties. acs.org
The synthesis of these carborane-containing isoflavonoid analogues was achieved through a multi-step process, highlighting modern synthetic techniques. acs.orgnih.gov The key steps involved Sonogashira coupling of a 3-iodochromone with trimethylsilylacetylene, followed by deprotection and subsequent reaction with decaborane (B607025) to construct the carborane cage. acs.org This innovative strategy led to a series of novel isoflavonoid analogues with varied substitutions on the chromone core.
Table of Synthesized Carborane-Containing Isoflavone Analogues acs.orgnih.gov
| Compound ID | R1 Substitution | R2 Substitution | Synthetic Strategy Highlights |
|---|---|---|---|
| 1a | H | H | Sonogashira coupling, carborane formation with B10H12(CH3CN)2 |
| 1b | OCH3 | H | Started from 1-(2-Hydroxy-4-methoxyphenyl)ethan-1-one |
| 1c | Cl | H | Started from 1-(5-Chloro-2-hydroxyphenyl)ethan-1-one |
| 1d | OH | H | BBr3 mediated demethylation of compound 1b |
| 1e | OCH3 | OCH3 | Started from 1-(2-Hydroxy-4,6-dimethoxyphenyl)ethan-1-one |
| 1g | OH | OH | BBr3 mediated demethylation of compound 1e |
This table summarizes a selection of the novel carborane analogues synthesized, demonstrating the modularity of the approach to introduce different functional groups onto the isoflavonoid A-ring.
The development of these carborane-containing compounds, some of which showed significantly enhanced antiproliferative activities compared to parent isoflavonoids like Genistein (B1671435) and Formononetin (B1673546), underscores the power of scaffold modification as a strategy for generating novel bioactive molecules. nih.gov
Structure Activity Relationship Sar Studies of Derrone 4 Methyl Ether and Its Analogues
Elucidation of Critical Structural Features for Biological Effects
The biological activity of isoflavones like Derrone-4'-methyl ether is intricately linked to their molecular architecture. The presence, position, and nature of various substituents on the isoflavone (B191592) core can dramatically alter their interaction with biological targets.
The prenyl group is a key structural feature that often enhances the biological activity of isoflavonoids. nih.govnih.gov Prenylation, the attachment of a prenyl group, can increase the lipophilicity of the molecule, which may improve its ability to cross cell membranes and interact with target proteins. nih.gov
Studies on various prenylated isoflavones have demonstrated that the position of the prenyl group on the isoflavone skeleton is a critical determinant of activity. For instance, in studies of isoflavones with antibacterial properties, the presence of a prenyl group at the C-6 position was associated with potent activity. nih.gov Conversely, a double prenylation at positions 8 and 3' on a genistein (B1671435) skeleton led to a significant loss of function in activating the ERα receptor, while maintaining activity at the ERβ receptor, indicating that prenylation patterns can influence receptor selectivity. thieme-connect.comnortheastern.edu The synthesis and evaluation of derrubone (B1233059) analogues have also highlighted that modifications at the C-6 position, which often bears a prenyl group in related natural products, have a dramatic effect on inhibitory activity against cancer cell lines. researchgate.net
Table 1: Effect of Prenylation on Biological Activity of Isoflavone Analogues
| Compound/Analogue | Prenylation Position | Observed Biological Effect | Reference |
|---|---|---|---|
| Isoflavone Analogue | C-6 | Potent antibacterial activity | nih.gov |
| Genistein Analogue | C-8 and C-3' (double prenylation) | Loss of ERα activation, but retention of ERβ activation | thieme-connect.comnortheastern.edu |
The presence and pattern of hydroxyl (-OH) and methoxy (B1213986) (-OCH3) groups on the isoflavone scaffold are pivotal for biological activity. Phenolic hydroxyl groups are often crucial for interaction with biological targets. nih.gov For Derrone-4'-methyl ether, the methoxy group at the 4'-position is a defining feature that significantly influences its biological profile.
SAR studies have shown that a 7-methoxy substitution on the genistein skeleton, particularly in conjunction with a prenyl group at the 3' position, can lead to a significant activation of both ERα and ERβ-dependent gene expression. thieme-connect.comnortheastern.edu This suggests a synergistic effect between methoxylation and prenylation in modulating estrogenic activity. Furthermore, studies on isoflavones with antibacterial activity have indicated that a hydroxyl group at the C-7 position is important for their efficacy. nih.gov The conversion between hydroxyl and methoxy groups can have a pronounced effect on the hydrophobic character of the compounds, which in turn can alter their biological activity.
Substituents on the aromatic rings of the isoflavone core play a significant role in defining the molecule's activity profile. The nature and position of these substituents can affect the electron distribution of the aromatic system and its ability to interact with biological macromolecules. researchgate.net
For derrubone analogues, SAR studies have revealed that substitution at the C4' position of the B-ring is beneficial for anti-proliferative activity, though not strictly essential. researchgate.net In contrast, substitution at the C3' position was found to be detrimental to this activity. researchgate.net This highlights the sensitivity of the biological response to the precise placement of substituents on the B-ring. The estrogenic properties of prenylated isoflavones are also modulated by the substitution pattern on the aromatic rings, with different substitutions leading to varying degrees of ERα and ERβ selectivity. thieme-connect.comnortheastern.edu
Rational Design of Derrone-4'-methyl ether Derivatives for Mechanistic Probes
The rational design of derivatives of Derrone-4'-methyl ether is a strategic approach to develop molecular probes that can be used to investigate its mechanism of action. By systematically modifying the structure of the parent compound, researchers can create analogues with specific properties, such as enhanced potency, improved selectivity, or the introduction of reporter groups for imaging studies. nih.gov
The synthesis of derrubone and its analogues has provided a roadmap for creating a library of related compounds. researchgate.netnih.gov This synthetic strategy allows for the exploration of SAR and the identification of key structural motifs responsible for biological activity. researchgate.net For example, by creating analogues with modifications at various positions, it's possible to identify which parts of the molecule are essential for binding to a specific biological target and which can be altered to attach fluorescent tags or other labels without losing activity. nih.gov Such labelled probes are invaluable for cellular imaging studies to visualize the subcellular localization of the compound and its target. Furthermore, the development of analogues with altered activity can help to confirm the molecular target by correlating the in vitro activity of the analogues with their effects in cellular or in vivo models. nih.gov
Computational Approaches in SAR Analysis and Molecular Modeling
Computational methods are increasingly employed to complement experimental SAR studies and to guide the rational design of new analogues. nih.gov Molecular modeling techniques, such as docking and molecular dynamics simulations, can provide insights into the potential binding modes of Derrone-4'-methyl ether and its derivatives with their biological targets. pjps.pk
These computational approaches can help to rationalize the observed SAR data. For instance, molecular docking can be used to predict how different substituents on the isoflavone skeleton might influence the binding affinity and orientation of the molecule within the active site of a target protein. pjps.pk This can explain why certain substitutions enhance activity while others diminish it. Theoretical energy calculations have been used to determine the most stable conformation of flavonoids related to derrone (B126300), which is crucial for understanding their interaction with receptors. 41.204.161
Furthermore, computational models can be used to predict the properties of hypothetical analogues before they are synthesized, saving time and resources. utep.edu By building a quantitative structure-activity relationship (QSAR) model, it may be possible to predict the biological activity of new derivatives based on their structural features. While specific computational studies on Derrone-4'-methyl ether are not extensively reported, the principles of using molecular modeling to study related flavonoids and other small molecules are well-established and applicable. nih.govresearchgate.netnih.gov
Biological Activities and Mechanistic Investigations of Derrone 4 Methyl Ether
Modulation of Cellular Pathways and Signaling Cascades
General vendor-supplied information posits that Derrone-4'-methyl ether, as a flavonoid, is likely involved in the modulation of cellular activities. However, specific peer-reviewed studies providing concrete evidence for the following points are not available.
Interaction with Key Enzymes and Receptor Sites
As a member of the isoflavonoid (B1168493) family, it is hypothesized that Derrone-4'-methyl ether may interact with various enzymes or receptor sites, thereby influencing cellular responses. biosynth.com This potential is a characteristic of the broader flavonoid class, which is known to interact with a range of cellular targets. However, specific studies identifying which key enzymes or receptors Derrone-4'-methyl ether binds to, or the affinity and nature of these interactions, have not been documented in available research.
Influence on Protein-Protein Interactions
The mode of action for Derrone-4'-methyl ether may involve the modulation of protein-protein interactions within cellular pathways. biosynth.com Such modulation is a critical mechanism by which small molecules can affect cellular function. Without specific studies, it is not possible to detail which protein interactions are affected or the downstream consequences of this modulation.
Impact on Signal Transduction Mechanisms
By potentially interacting with key cellular components, Derrone-4'-methyl ether is presumed to influence various signaling cascades and impact signal transduction. biosynth.com This makes it a compound of theoretical interest for studying cellular signaling. However, the absence of dedicated research means there is no available data to describe its impact on specific signal transduction pathways.
Exploration of Anti-proliferative and Cytotoxic Mechanisms in Cell Lines
No published research could be found that specifically investigates the anti-proliferative or cytotoxic mechanisms of Derrone-4'-methyl ether in any cell line. Therefore, the following subsections cannot be addressed with specific data for this compound.
Induction of Apoptotic Pathways (e.g., Caspase Activation, Bcl-2/Bcl-XL Modulation)
There is no available scientific literature to confirm or detail the induction of apoptotic pathways by Derrone-4'-methyl ether. Research on its effects on caspase activation or the modulation of Bcl-2 family proteins, which are critical regulators of apoptosis, has not been reported.
Inhibition of Metalloproteinase Activity
Similarly, there is no evidence from scientific studies to suggest that Derrone-4'-methyl ether has any inhibitory activity against metalloproteinases.
Heat Shock Protein (Hsp90) Inhibition and Client Protein Depletion
The direct inhibition of Heat Shock Protein 90 (Hsp90) by Derrone-4'-methyl ether has not been definitively established in the scientific literature. However, research into structurally related isoflavones provides a basis for potential activity in this area. A study identified a similar isoflavone (B191592), derrubone (B1233059), as a potent inhibitor of Hsp90. nih.gov Hsp90 is a molecular chaperone crucial for the stability and function of numerous signaling proteins, known as client proteins, many of which are implicated in cancer progression. nih.govfrontiersin.orgmdpi.com
Inhibition of Hsp90 disrupts the chaperone's function, leading to the misfolding and subsequent degradation of these client proteins via the ubiquitin-proteasome pathway. nih.govnih.govnih.gov The degradation of key oncogenic client proteins is a hallmark of Hsp90 inhibition. nih.gov For instance, the study on derrubone demonstrated that its inhibitory action on Hsp90 led to the degradation of several Hsp90 client proteins. nih.gov While these findings suggest that isoflavone scaffolds can interact with Hsp90, further investigation is required to determine if Derrone-4'-methyl ether possesses similar inhibitory activity and promotes the depletion of Hsp90 client proteins.
Preferential Cytotoxicity under Nutrient-Deprived Conditions (Anti-austerity Strategy)
A significant area of research for Derrone-4'-methyl ether has been its potential as an anti-austerity agent, exhibiting preferential cytotoxicity towards cancer cells under nutrient-deprived conditions. This strategy targets the ability of cancer cells to survive in the harsh, nutrient-poor microenvironment of a tumor. nih.govnih.govcornell.edu
A key study identified a compound named 4'-O-methylgrynullarin, isolated from the flowers of Derris scandens, which exhibits potent anti-austerity activity. researchgate.netnih.gov This compound is understood to be Derrone-4'-methyl ether. The research demonstrated that this compound showed significant preferential cytotoxicity against PANC-1 human pancreatic cancer cells when cultured in a nutrient-deprived medium. researchgate.netnih.gov
Mechanistic investigations revealed that the anti-austerity effect of Derrone-4'-methyl ether is mediated through the inhibition of the Akt/mTOR signaling pathway. researchgate.netnih.gov This pathway is a critical regulator of cell survival and proliferation, and its inhibition in nutrient-starved cancer cells leads to cell death. researchgate.netnih.gov The compound was also found to inhibit the migration and colony formation of PANC-1 cells in nutrient-rich conditions. nih.gov
The table below summarizes the preferential cytotoxicity of compounds isolated from Derris scandens against PANC-1 human pancreatic cancer cells under nutrient-deprived conditions.
| Compound | PC50 (µg/mL) under Nutrient Deprivation |
| Ethanolic Extract of Derris scandens | 0.7 |
| 4'-O-methylgrynullarin (Derrone-4'-methyl ether) | Data for the isolated pure compound's PC50 was not specified in the abstract. |
PC50: The concentration of a drug that gives a half-maximal response.
Investigation of Antioxidant Mechanisms
The antioxidant potential of Derrone-4'-methyl ether is an area of interest, given that flavonoids as a class are known for their ability to counteract oxidative stress.
Radical Scavenging Properties in In Vitro Systems
Specific studies detailing the radical scavenging properties of Derrone-4'-methyl ether using common in vitro assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay are not extensively available in the reviewed literature. nih.govresearchgate.netnih.govmdpi.com Such assays are standard for evaluating the direct ability of a compound to neutralize free radicals. While the isoflavone structure of Derrone-4'-methyl ether suggests potential for such activity, dedicated experimental verification is necessary to quantify its efficacy as a radical scavenger.
Modulation of Oxidative Stress Response Pathways
There is a lack of specific research on how Derrone-4'-methyl ether modulates cellular oxidative stress response pathways. These pathways involve a complex network of enzymes and transcription factors that protect cells from damage induced by reactive oxygen species (ROS). The potential for Derrone-4'-methyl ether to influence these pathways, for instance, by activating antioxidant enzymes or modulating the Nrf2 signaling pathway, remains an area for future investigation.
Other Investigated Biological Activities in Research Models
Research on Anti-inflammatory Mechanisms
The anti-inflammatory properties of Derrone-4'-methyl ether are another area of preliminary research. An extract from Derris scandens, a known source of this isoflavone, has been shown to possess anti-inflammatory effects. nih.govresearchgate.net However, the specific contribution of Derrone-4'-methyl ether to this activity has not been fully elucidated.
Research on other methylated flavonoids provides some insight into potential mechanisms. For example, studies on compounds like 7-O-methylnaringenin have shown that they can downregulate the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β) in lipopolysaccharide (LPS)-stimulated macrophages. mdpi.com This inhibition is often linked to the modulation of key inflammatory signaling pathways like NF-κB and MAPKs. mdpi.com Another compound, 4'-hydroxywogonin, was found to suppress LPS-induced inflammatory responses by inhibiting the TAK1/IKK/NF-κB, MAPKs, and PI3/AKT signaling pathways. plos.org
These findings suggest that Derrone-4'-methyl ether might exert anti-inflammatory effects by inhibiting the production of inflammatory mediators and modulating critical signaling pathways involved in the inflammatory response. mdpi.comnih.govmdpi.com However, direct experimental evidence from studies focused specifically on Derrone-4'-methyl ether is needed to confirm these potential mechanisms.
Research on Anti-microbial Activities
Investigations into the anti-microbial properties of Derrone-4'-methyl ether have been conducted to determine its efficacy against various microorganisms. However, detailed studies providing specific data such as minimum inhibitory concentrations (MICs) against a broad range of bacteria and fungi are not extensively available in the reviewed scientific literature.
General research into the antimicrobial activity of isoflavonoids, the class of compounds to which Derrone-4'-methyl ether belongs, suggests that these molecules can exhibit inhibitory effects against microbial growth. The mechanisms of action are often attributed to their ability to disrupt cell membrane integrity, inhibit nucleic acid synthesis, and interfere with energy metabolism within the microbial cells.
While specific data for Derrone-4'-methyl ether is limited, the broader context of isoflavonoid research provides a basis for its potential anti-microbial effects. Further targeted studies are necessary to fully characterize its anti-microbial spectrum and mechanisms of action.
Table 1: Summary of Anti-microbial Activity Data for Derrone-4'-methyl ether
| Microorganism | Test Method | Results (e.g., MIC, Zone of Inhibition) |
| Data not available | - | - |
Studies on Phytotoxic and Antifeedant Effects
The potential of Derrone-4'-methyl ether to interfere with plant growth (phytotoxicity) and to deter feeding in insects (antifeedant effects) has been another area of research interest. Such properties are characteristic of many plant secondary metabolites, which play a crucial role in plant defense mechanisms.
Phytotoxic Effects
Antifeedant Effects
Research has been conducted on the antifeedant properties of isoflavonoids isolated from plants of the Derris genus, which are known to produce Derrone-4'-methyl ether. These studies often involve bioassays with common agricultural pests to measure the reduction in feeding on treated foliage. While some isoflavonoids from Derris species have demonstrated antifeedant activity, specific quantitative data, such as feeding deterrence indices for Derrone-4'-methyl ether, are not extensively documented in the available scientific literature. The mechanism of antifeedant activity for isoflavonoids is generally believed to involve the deterrence of insect feeding by acting on their taste receptors.
Table 2: Summary of Phytotoxic and Antifeedant Activity Data for Derrone-4'-methyl ether
| Activity | Test Organism | Parameters Measured | Results |
| Phytotoxicity | Data not available | - | - |
| Antifeedant | Data not available | - | - |
Analytical Methodologies for Detection and Quantification in Research Matrices
Chromatographic Techniques for Quantitative Analysis
Chromatographic methods, particularly when coupled with mass spectrometry, offer the high selectivity and sensitivity required for the quantitative analysis of isoflavonoids like Derrone-4′-methyl ether in complex biological and botanical samples.
Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. For non-volatile compounds like many isoflavonoids, a derivatization step is essential to increase their volatility and improve chromatographic behavior. This typically involves converting polar functional groups, such as hydroxyl groups, into less polar silyl (B83357) ethers (e.g., trimethylsilyl (B98337) derivatives) or other suitable derivatives. usgs.govgcms.czrestek.com
Sample Preparation: Extraction of the analyte from the matrix (e.g., plant tissue, biological fluid) using a suitable solvent, followed by a clean-up procedure to remove interfering substances.
Derivatization: Treatment of the dried extract with a silylating agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with a catalyst like trimethylchlorosilane (TMCS), to convert the hydroxyl groups to their trimethylsilyl (TMS) ethers.
GC-MS Analysis: Injection of the derivatized sample onto a GC system equipped with a capillary column (e.g., a low-polarity phase like a polydimethylsiloxane-based column). The mass spectrometer is operated in electron ionization (EI) mode, and the compound is identified based on its retention time and characteristic mass spectrum.
The table below outlines a hypothetical set of GC-MS parameters that could be optimized for the analysis of derivatized this compound, based on methods for similar compounds.
| Parameter | Example Condition |
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness fused-silica capillary column with a low-polarity stationary phase |
| Carrier Gas | Helium at a constant flow rate |
| Injector Temperature | 250-280 °C |
| Oven Temperature Program | Initial temperature of 150-200°C, followed by a ramp of 5-10°C/min to a final temperature of 280-300°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Analyzer | Quadrupole or Ion Trap |
| Detection Mode | Full scan for identification or selected ion monitoring (SIM) for quantification |
This table presents a generalized set of starting conditions for method development and would require optimization for the specific analysis of Derrone-4'-methyl ether.
Liquid chromatography-mass spectrometry (LC-MS) is the preeminent technique for the analysis of isoflavonoids in complex matrices due to its high sensitivity, selectivity, and applicability to a wide range of polar and non-polar compounds without the need for derivatization. biopharminternational.comnih.govnih.govbibliotekanauki.plbioanalysis-zone.comjapsonline.comresearchgate.neteurl-pesticides.eulabcompare.com For this compound, reversed-phase high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) coupled with a tandem mass spectrometer (MS/MS) would be the method of choice.
A typical LC-MS/MS method for this compound would involve:
Chromatographic Separation: A C18 or C8 reversed-phase column is commonly used with a mobile phase consisting of a gradient mixture of water and an organic solvent (typically acetonitrile (B52724) or methanol), often with a small amount of acid (like formic acid) to improve peak shape and ionization efficiency.
Ionization: Electrospray ionization (ESI) is the most common ionization technique for isoflavonoids, typically operated in positive or negative ion mode depending on the compound's structure and the desired sensitivity.
Mass Analysis: A triple quadrupole or a high-resolution mass spectrometer (like a time-of-flight or Orbitrap) can be used. For quantitative analysis, multiple reaction monitoring (MRM) on a triple quadrupole instrument provides excellent sensitivity and specificity by monitoring a specific precursor ion to product ion transition.
The following table details typical parameters for an LC-MS/MS method for the analysis of isoflavonoids, which would be applicable for this compound.
| Parameter | Example Condition |
| Column | Reversed-phase C18 or C8 (e.g., 100 mm x 2.1 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile or Methanol with 0.1% formic acid |
| Gradient | A time-programmed gradient from a high percentage of A to a high percentage of B |
| Flow Rate | 0.2-0.5 mL/min |
| Ionization Source | Electrospray Ionization (ESI), positive or negative mode |
| MS/MS Mode | Multiple Reaction Monitoring (MRM) |
| Precursor Ion | [M+H]⁺ or [M-H]⁻ for this compound (C₂₁H₁₈O₅, MW: 350.36) |
| Product Ion(s) | Specific fragment ions determined by direct infusion of a standard |
This table provides a general framework for an LC-MS/MS method. Specific MRM transitions and optimal source parameters would need to be determined experimentally using a pure standard of Derrone-4'-methyl ether.
Spectroscopic and Spectrometric Methods for Trace Analysis
Spectroscopic techniques are indispensable for the structural elucidation and quantification of isoflavonoids. For trace analysis, these methods are often used in conjunction with chromatographic separation.
UV-Vis Spectroscopy: Ultraviolet-visible (UV-Vis) spectroscopy is a fundamental technique for the detection and quantification of flavonoids. itwreagents.commsu.edulibretexts.org Isoflavonoids exhibit characteristic UV absorption spectra due to their conjugated systems. While the specific λmax values for this compound are not widely reported, isoflavones typically show two major absorption bands: Band I (usually between 300-380 nm) and Band II (usually between 240-280 nm). The exact position and intensity of these bands are influenced by the substitution pattern on the aromatic rings. A UV-Vis detector coupled with HPLC can be used for quantitative analysis, although it is less selective than mass spectrometry.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy (¹H NMR and ¹³C NMR) is the most powerful tool for the unambiguous structural elucidation of organic molecules, including this compound. hmdb.capressbooks.puborganicchemistrydata.orglibretexts.orgsdsu.edu While complete assigned NMR data for this compound is not readily available in the literature, analysis of its structure suggests characteristic signals. For instance, the ¹H NMR spectrum would be expected to show signals for the methoxy (B1213986) group protons, aromatic protons, and the protons of the dimethylpyran ring. Similarly, the ¹³C NMR spectrum would display distinct signals for each carbon atom in the molecule, with the chemical shifts providing valuable information about their chemical environment. pressbooks.puborganicchemistrydata.org
Development of Advanced Bioanalytical Methods for Metabolic Studies in Experimental Models
Understanding the metabolic fate of this compound is essential for interpreting its biological activity. Advanced bioanalytical methods are required to identify and quantify its metabolites in experimental models. biopharminternational.comnih.govbioanalysis-zone.comjapsonline.comeuropa.eu
The metabolism of isoflavonoids can be complex, involving both phase I (e.g., hydroxylation, demethylation) and phase II (e.g., glucuronidation, sulfation) reactions. nih.gov While no specific metabolic studies on this compound are currently published, it is plausible that it undergoes demethylation to form the corresponding hydroxylated derivative, followed by conjugation.
The development of a bioanalytical method for metabolic studies would likely involve:
In Vitro/In Vivo Models: Incubation of this compound with liver microsomes or administration to an animal model.
Sample Preparation: Extraction of metabolites from biological matrices (e.g., plasma, urine, feces) using techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE). biopharminternational.comnih.gov
LC-MS/MS Analysis: Use of high-resolution LC-MS/MS to detect and identify potential metabolites. A "metabolite hunting" workflow would be employed, searching for predicted metabolic transformations (e.g., demethylation, hydroxylation, glucuronidation) and their characteristic mass shifts.
Structural Elucidation: Confirmation of the structure of identified metabolites using techniques like high-resolution mass spectrometry and, if sufficient material can be isolated, NMR spectroscopy.
The table below summarizes common metabolic transformations that could be anticipated for this compound.
| Metabolic Reaction | Expected Mass Change | Potential Metabolite |
| O-Demethylation | -14 Da | Derrone (B126300) |
| Hydroxylation | +16 Da | Hydroxylated this compound |
| Glucuronidation | +176 Da | This compound glucuronide |
| Sulfation | +80 Da | This compound sulfate |
This table is predictive and based on the known metabolism of other isoflavonoids. Experimental verification is required to confirm the actual metabolic pathways of Derrone-4'-methyl ether.
Ecological and Environmental Research Perspectives of Isoflavonoids Including Derrone 4 Methyl Ether
Role of Isoflavonoids in Plant Defense Mechanisms
Isoflavonoids are key players in the sophisticated defense systems of plants, particularly in the legume family (Fabaceae). nih.gov They function as both pre-formed and inducible defense compounds. These secondary metabolites are synthesized via the phenylpropanoid pathway and are crucial for protecting plants against a wide array of threats, including pathogens and herbivores. oup.comresearchgate.net
The defense roles of isoflavonoids can be categorized into two main types:
Phytoanticipins: These are antimicrobial compounds that are present in the plant constitutively. They provide a standing defense against microbial pathogens. biosynth.com Examples of isoflavonoid (B1168493) phytoanticipins include genistein (B1671435), daidzein (B1669772), and formononetin (B1673546). frontiersin.org
Phytoalexins: These are antimicrobial compounds that are synthesized and accumulated by the plant in response to pathogen attack or other forms of stress. oup.comfrontiersin.org The production of phytoalexins is a hallmark of a plant's inducible defense response. Well-known isoflavonoid phytoalexins include medicarpin (B1676140) in alfalfa, pisatin (B192138) in pea, and glyceollin (B191339) in soybean. frontiersin.org
The synthesis of these defense compounds is often triggered by the plant's recognition of pathogen-associated molecular patterns (PAMPs) or damage-associated molecular patterns (DAMPs). researchgate.net This recognition initiates a signaling cascade that leads to the expression of genes involved in isoflavonoid biosynthesis. nih.gov For instance, the expression of isoflavone (B191592) synthase, a key enzyme in the pathway, is elevated upon elicitation with salicylic (B10762653) acid, a plant defense hormone, and in response to nematode attack. mdpi.com
Beyond their antimicrobial properties, isoflavonoids also play a role in defending against herbivores. Herbivory can induce the production of isoflavonoids, which may act as deterrents or toxins to insects. researchmap.jpacs.org For example, in soybean cultivars resistant to the southern green stink bug (Nezara viridula), higher production of isoflavonoids was observed in damaged seeds compared to susceptible cultivars. researchmap.jp
| Isoflavonoid | Plant Source (Example) | Role in Defense | Classification |
| Genistein | Soybean (Glycine max) | Antimicrobial, signaling molecule | Phytoanticipin/Phytoalexin |
| Daidzein | Soybean (Glycine max) | Antimicrobial, signaling molecule | Phytoanticipin/Phytoalexin |
| Medicarpin | Alfalfa (Medicago sativa) | Antifungal | Phytoalexin |
| Pisatin | Pea (Pisum sativum) | Antifungal | Phytoalexin |
| Glyceollin | Soybean (Glycine max) | Antibacterial, Antifungal | Phytoalexin |
| Formononetin | Red Clover (Trifolium pratense) | Precursor to other phytoalexins | Phytoanticipin |
Chemical Interactions with the Environment and Other Organisms
The influence of isoflavonoids extends beyond the internal defense of the plant into the surrounding environment, particularly the rhizosphere—the soil region immediately surrounding the plant's roots. mdpi.com Through root exudates, plants release a variety of chemical compounds, including isoflavonoids, which mediate complex interactions with soil microbes and other plants. researchgate.net
Signaling in Symbiosis: One of the most well-documented roles of isoflavonoids is as signaling molecules in the establishment of nitrogen-fixing symbiosis between legumes and rhizobia bacteria. frontiersin.orgresearchgate.net Isoflavonoids like daidzein and genistein, secreted by soybean roots, act as chemoattractants for compatible rhizobia and induce the expression of bacterial nodulation (nod) genes. nih.govresearchgate.net This initiates a molecular dialogue that leads to the formation of root nodules where atmospheric nitrogen is converted into ammonia, a form of nitrogen the plant can utilize. frontiersin.org Interestingly, some isoflavonoids can also inhibit nod gene expression in certain rhizobia, suggesting a mechanism for the plant to control the symbiosis. oup.com
Modulation of Rhizosphere Microbiome: Isoflavonoids can shape the composition and function of the microbial community in the rhizosphere. nih.govfrontiersin.org By exhibiting selective antimicrobial properties, they can inhibit the growth of pathogenic fungi and bacteria while promoting beneficial microbes. researchgate.net For example, the addition of daidzein to soil has been shown to enrich for bacteria of the Comamonadaceae family, which are prevalent in the soybean rhizosphere. nih.govbiorxiv.org Some soil bacteria have even evolved the ability to degrade isoflavones, utilizing them as a carbon source, which in turn can detoxify the environment for other microbes. nih.gov
Allelopathy: Isoflavonoids can also function as allelochemicals, compounds released by a plant that affect the growth of neighboring plants. ccsenet.org This can be a strategy to reduce competition for resources. Studies have shown that isoflavonoids like genistein and daidzein can inhibit the growth of other plant species. ccsenet.orgscirp.org For instance, fractions of root exudates from Desmodium uncinatum containing isoflavanones (structurally related to isoflavones) have been shown to inhibit the radical growth of the parasitic weed Striga hermonthica. nih.gov
The specific interactions of Derrone-4'-methyl ether with the environment have not been explicitly studied. However, as an isoflavonoid, it is plausible that it is exuded by the roots of the plants that produce it and participates in the complex chemical signaling and interactions occurring in the rhizosphere. biosynth.com
| Interaction Type | Isoflavonoid Example | Effect | Organism(s) Involved |
| Symbiotic Signaling | Daidzein, Genistein | Induction of nod genes | Rhizobia bacteria |
| Rhizosphere Modulation | Daidzein | Enrichment of specific bacterial families (e.g., Comamonadaceae) | Soil bacteria |
| Allelopathy | Genistein, Daidzein | Inhibition of seedling growth | Competing plants |
| Allelopathy | Uncinanone C (Isoflavanone) | Inhibition of radical growth | Striga hermonthica (parasitic weed) |
Phytoremediation Potential or Environmental Fate Studies for Related Compounds
The environmental fate of isoflavonoids and their potential application in phytoremediation are emerging areas of research. Phytoremediation is a cost-effective, plant-based approach to clean up contaminated soil and water. nih.govsemanticscholar.org This process can involve the phytoextraction (uptake and concentration of contaminants in harvestable plant tissues), phytostabilization (reduction of contaminant mobility in the soil), or phytodegradation (breakdown of contaminants by the plant or associated microbes). nih.govmdpi.com
While the direct use of isoflavonoid-producing plants for the remediation of specific pollutants is not yet a widespread practice, the role of root exudates in these processes is acknowledged. pnas.orgnih.gov Root exudates, which can contain isoflavonoids, influence the bioavailability of metals and the activity of pollutant-degrading microbes in the rhizosphere. nih.gov
Studies on the environmental fate of isoflavonoids have shown that they are subject to degradation through both biotic and abiotic processes.
Microbial Degradation: Soil microorganisms are capable of degrading isoflavonoids. scielo.br For example, the isoflavones naringenin (B18129) and formononetin have been shown to be biodegraded in soil, with specific microbial populations capable of catabolizing them. reading.ac.uk Bacteria from the Comamonadaceae family, for instance, possess gene clusters that enable the oxidative degradation of isoflavones. nih.gov
Photodegradation: Some isoflavonoids are susceptible to degradation by sunlight in aquatic environments. Studies have shown that isoflavones such as daidzein and formononetin can undergo direct photolysis, while others like biochanin A and genistein are degraded through indirect photochemical processes involving natural organic matter. acs.org
The environmental fate of Derrone-4'-methyl ether has not been specifically investigated. Its chemical structure, which includes a methyl ether group and a prenyl-derived ring system, may influence its persistence and degradation pathways in the environment compared to simpler isoflavones. The hydrophobicity conferred by the prenyl group might lead to stronger sorption to soil organic matter, potentially affecting its bioavailability and degradation rate. reading.ac.ukwur.nl Further research is needed to understand the environmental persistence, mobility, and potential for phytoremediation of Derrone-4'-methyl ether and other prenylated isoflavonoids.
Future Research Directions and Applications in Translational Science
Elucidation of Novel Biological Targets for Derrone-4'-methyl ether and Analogues
The therapeutic efficacy of a compound is intrinsically linked to its interaction with specific biological targets. While the parent compound, Derrone (B126300), and related rotenoids have known targets, the precise molecular interactions of Derrone-4'-methyl ether remain an important area of investigation.
Future research will focus on identifying and validating novel biological targets. The primary known target for rotenoids is the mitochondrial complex I (NADH:ubiquinone oxidoreductase), which is crucial for cellular respiration. nih.govfisheries.orgpnas.orgnih.gov Inhibition of this complex is linked to both the toxicity and the potential anticancer effects of these compounds. pnas.orgnih.gov Studies on hydroxylated rotenoids have demonstrated that this inhibition can selectively target and kill prostate cancer cells. nih.govcam.ac.uk A primary research goal will be to determine if Derrone-4'-methyl ether acts on this same complex and to characterize the impact of the 4'-O-methyl group on binding affinity and selectivity.
Beyond mitochondrial complex I, related rotenoids like deguelin (B1683977) are known to modulate several crucial oncogenic pathways, including the phosphoinositide 3-kinase/Akt (PI3K/Akt), Wnt, epidermal growth factor receptor (EGFR), c-Met, and hedgehog signal transduction cascades. nih.gov Furthermore, Derrone has been shown to induce autophagic cell death in lung cancer cells through the generation of reactive oxygen species (ROS) and sustained phosphorylation of extracellular signal-regulated kinases (ERK). nih.gov
Future studies should, therefore, aim to:
Confirm the inhibitory activity of Derrone-4'-methyl ether on NADH:ubiquinone oxidoreductase.
Investigate its modulatory effects on the signaling pathways known to be affected by analogues like deguelin.
Explore its role in inducing autophagy and other forms of programmed cell death, building on the findings for Derrone. nih.gov
Utilize techniques such as affinity chromatography and mass spectrometry to pull down and identify new, potentially unknown, protein binding partners.
The structural similarity of isoflavonoids to estrogens also suggests a potential interaction with estrogen receptors, which could have implications for hormone-dependent cancers. researchgate.net Identifying these targets is a critical step toward developing this compound for clinical applications.
Application of Omics Technologies (e.g., Proteomics, Metabolomics) in Mechanistic Studies
To gain a comprehensive understanding of the cellular response to Derrone-4'-methyl ether, the application of "omics" technologies is indispensable. These high-throughput methods provide a global view of molecular changes, offering deep insights into the compound's mechanism of action. researchgate.netnih.gov
Proteomics: This technology can identify the full spectrum of proteins whose expression levels or post-translational modifications change upon treatment with Derrone-4'-methyl ether. Proteomic studies on breast cancer cells treated with other isoflavones have revealed significant alterations in pathways related to tyrosine kinase signaling, cytoskeleton organization, and mRNA splicing. mdpi.com For Derrone-4'-methyl ether, proteomics can help identify not only direct protein targets but also downstream effector proteins, providing a detailed map of the signaling cascades it perturbs. mdpi.comnih.gov
Metabolomics: This approach analyzes the complete set of metabolites within a biological system, offering a functional readout of the cellular state. Metabolomic profiling of cells treated with isoflavones has shown significant shifts in central carbon metabolism, including the pentose (B10789219) phosphate (B84403) pathway, glucose uptake, and glutamine metabolism. semanticscholar.org Applying metabolomics to study Derrone-4'-methyl ether could reveal how it alters cellular energy production, biosynthesis of macromolecules, and redox balance, which is particularly relevant given the known effects of rotenoids on mitochondria. semanticscholar.orgnih.gov
Integrating these omics datasets can provide a multi-layered understanding of the compound's effects, connecting protein-level changes to metabolic shifts. mdpi.com This integrated approach will be crucial for building comprehensive models of its biological activity and for identifying potential biomarkers of response.
Table 1: Potential Applications of Omics Technologies in Derrone-4'-methyl ether Research
| Omics Technology | Potential Application | Expected Insights | Reference |
|---|---|---|---|
| Proteomics | Identification of direct binding partners and downstream signaling proteins. | Elucidation of primary mechanism of action and affected cellular pathways (e.g., cell cycle, apoptosis). | researchgate.netmdpi.comacs.org |
| Metabolomics | Profiling of intracellular and extracellular metabolite changes post-treatment. | Understanding of metabolic reprogramming, particularly effects on mitochondrial function and energy metabolism. | semanticscholar.orgnih.govresearchgate.net |
| Transcriptomics | Analysis of gene expression changes in response to the compound. | Identification of regulated genes and pathways at the transcriptional level, providing upstream regulatory information. | mdpi.comnih.gov |
| Multi-Omics Integration | Combining proteomic, metabolomic, and transcriptomic data. | A holistic view of the drug's impact, connecting gene regulation to protein function and metabolic output. | mdpi.comnih.gov |
Development of Advanced In Vitro and In Silico Models for Predictive Research
To accelerate the preclinical development of Derrone-4'-methyl ether and its analogues, the use of advanced predictive models is essential. These models can reduce reliance on traditional animal testing and provide more human-relevant data early in the drug discovery pipeline.
Advanced In Vitro Models: Standard 2D cell cultures often fail to replicate the complexity of human tissues. Future research should employ more sophisticated models:
3D Cell Cultures (Spheroids/Organoids): These models better mimic the three-dimensional architecture, cell-cell interactions, and nutrient gradients of tumors, providing a more accurate assessment of drug efficacy.
Microfluidic Organ-on-a-Chip Systems: These devices can simulate the dynamic environment of human organs, allowing for the study of pharmacokinetics and pharmacodynamics in a more realistic setting.
Co-culture Models: Incorporating different cell types (e.g., cancer cells, fibroblasts, immune cells) can help to understand the compound's effect within the tumor microenvironment.
Human Cell Lines: The use of models like the Caco-2 cell line will be important for studying intestinal absorption and bioavailability. cambridge.org
In Silico Models: Computational approaches are powerful tools for predicting biological activity and guiding the design of new compounds.
Molecular Docking and Dynamics: These simulations can predict how Derrone-4'-methyl ether binds to its protein targets, such as mitochondrial complex I or various kinases. frontiersin.orgnih.gov This can help to explain its mechanism of action at an atomic level.
Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov By developing QSAR models for Derrone analogues, researchers can predict the activity of new derivatives and prioritize the synthesis of the most promising candidates. nih.govtandfonline.com
ADMET Prediction: In silico tools can forecast the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a compound, helping to identify potential liabilities before extensive experimental work is undertaken. plos.orgmdpi.com
By combining these advanced in vitro and in silico methods, researchers can create a robust preclinical pipeline to efficiently screen, optimize, and de-risk Derrone-4'-methyl ether and its analogues for further development. frontiersin.orgmdpi.com
Exploration of Chemo-preventive and Therapeutic Modalities in Preclinical Models
Building on the foundational mechanistic work, the next critical step is to evaluate the efficacy of Derrone-4'-methyl ether in relevant preclinical animal models. This research will establish its potential as both a chemo-preventive agent, which aims to stop cancer before it starts, and a therapeutic agent for treating existing disease.
Chemo-prevention Studies: Many natural flavonoids possess chemo-preventive properties. nih.govresearchgate.net Rotenoids, including deguelin, have shown potent inhibitory effects on phorbol (B1677699) ester-induced ornithine decarboxylase (ODC) activity, a key biomarker for cancer chemoprevention. nih.govfisheries.orgpnas.org Preclinical studies for Derrone-4'-methyl ether should include models such as the two-stage mouse skin carcinogenesis model, where its ability to inhibit tumor initiation and promotion can be quantified. nih.gov
Therapeutic Studies: The potent anticancer activity demonstrated by related rotenoids against various cancer types in vitro and in vivo provides a strong rationale for investigating Derrone-4'-methyl ether as a therapeutic agent. nih.govnih.gov Studies should utilize:
Xenograft Models: Human cancer cell lines can be implanted into immunocompromised mice to assess the compound's ability to inhibit tumor growth.
Genetically Engineered Mouse (GEM) Models: These models, where tumors arise spontaneously due to specific genetic mutations, often better recapitulate human cancer development and are valuable for testing therapeutic efficacy. nih.gov
Sustainable Production Methods and Biotechnological Approaches for Derrone-4'-methyl ether
The traditional sourcing of complex natural products from plants is often inefficient and unsustainable. frontiersin.org Therefore, developing sustainable and scalable production methods for Derrone-4'-methyl ether is a crucial aspect of its translation into a viable therapeutic. Biotechnology offers promising solutions through metabolic engineering and synthetic biology. nih.govbiotechrep.irbiotechrep.ir
The core strategy involves the heterologous production of the precursor, Derrone, in a microbial chassis such as Escherichia coli or Saccharomyces cerevisiae. nih.govnih.gov This is achieved by transferring the entire plant biosynthetic pathway for Derrone into the microorganism. The general isoflavonoid (B1168493) pathway, which starts from amino acids like phenylalanine, is well-understood and involves a series of enzymes including Phenylalanine Ammonia Lyase (PAL), Cinnamate-4-hydroxylase (C4H), 4-Coumaroyl CoA Lyase (4CL), Chalcone (B49325) Synthase (CHS), Chalcone Isomerase (CHI), and Isoflavone (B191592) Synthase (IFS). nih.govfrontiersin.org
The final and specific step in producing Derrone-4'-methyl ether is the methylation of the 4'-hydroxyl group of Derrone. This can be achieved enzymatically using an O-methyltransferase (OMT). wikipedia.orgoup.com The field of biotechnology has identified and characterized numerous plant-derived OMTs, some of which are specific for the 4'-position of isoflavones, such as isoflavone 4'-O-methyltransferase. wikipedia.orgmdpi.com
Table 2: Biotechnological Strategies for Sustainable Production
| Strategy | Description | Key Components / Enzymes | Reference |
|---|---|---|---|
| Microbial Fermentation | Engineering microbes (E. coli, S. cerevisiae) to produce Derrone from simple sugars. | PAL, C4H, 4CL, CHS, CHI, IFS, and other pathway-specific enzymes. | nih.govfrontiersin.org |
| Enzymatic Biotransformation | Using a purified O-methyltransferase (OMT) to convert microbially-produced Derrone into Derrone-4'-methyl ether. | Isoflavone 4'-O-methyltransferase (or a similar specific OMT). | wikipedia.orgmdpi.comontosight.ai |
| Plant Cell Culture | Cultivating plant cells (e.g., callus or suspension cultures) in bioreactors to produce the compound. | Manipulation of culture media and use of elicitors to enhance production. | researchgate.net |
| Synthetic Biology Approaches | Optimizing microbial production through gene dosage tuning, feedback inhibition removal, and chassis engineering. | Genetically encoded biosensors, CRISPR/Cas systems for genome editing. | nih.govbiotechrep.irbiotechrep.ir |
These biotechnological approaches offer a greener, more controlled, and potentially more economical route for producing Derrone-4'-methyl ether, overcoming the limitations of chemical synthesis or extraction from natural sources and facilitating its development as a future pharmaceutical agent. nih.govtue.nl
Q & A
Q. What are the standard protocols for isolating Derrone-4′-methyl ether from plant sources?
this compound is typically isolated using sequential solvent extraction (e.g., chloroform or ethyl acetate) followed by chromatographic purification. For example, Genista lobelii extracts were processed via liquid-liquid partitioning and column chromatography to isolate the compound . Polar solvents like ethyl acetate are effective for extracting phenolic derivatives, while silica gel chromatography aids in separating isoflavonoids based on polarity gradients .
Q. How is the structural elucidation of this compound performed?
Structural characterization relies on spectroscopic techniques:
- NMR : Distinct signals for the 4′-O-methyl group (δ ~3.8 ppm for methoxy protons) and pyranoisoflavone backbone (e.g., aromatic proton splitting patterns) .
- Mass Spectrometry (MS) : Molecular ion peaks and fragmentation patterns confirm the molecular formula (e.g., [M+H]+ at m/z 353 for derrone derivatives) .
- X-ray crystallography may resolve stereochemical ambiguities in crystalline samples .
Q. What spectroscopic features distinguish this compound from related isoflavonoids?
Key identifiers include:
- A downfield-shifted methoxy proton signal in -NMR (compared to non-methylated analogs like derrone).
- UV-Vis absorption maxima near 260–280 nm, typical of conjugated isoflavonoid systems .
- MS/MS fragmentation patterns showing loss of the methyl ether group (e.g., neutral loss of 32 Da) .
Advanced Research Questions
Q. How to resolve discrepancies in reported antioxidant activities of this compound across studies?
Conflicting results often arise from methodological variability:
- Assay selection : Compare activity across multiple assays (e.g., DPPH vs. CUPRAC) to assess radical scavenging mechanisms .
- Sample purity : Quantify impurities via HPLC-UV or LC-MS, as co-extracted phenolics may synergize or antagonize effects .
- Data hierarchy : Prioritize studies adhering to OECD guidelines or standardized protocols over non-validated methods .
Q. What in silico strategies are recommended to predict the molecular targets of this compound?
Computational approaches include:
- Molecular docking : Screen against antioxidant enzymes (e.g., SOD, catalase) or inflammatory targets (e.g., COX-2) using software like AutoDock .
- QSAR modeling : Correlate structural features (e.g., methoxy group position) with bioactivity data from existing isoflavonoid libraries .
- Network pharmacology : Integrate transcriptomic or proteomic datasets to identify pathway-level interactions .
Q. How to design a study to assess the pharmacokinetic properties of this compound?
A phased approach is recommended:
- In vitro ADME : Use Caco-2 cells for permeability assays and liver microsomes for metabolic stability testing .
- In vivo models : Administer the compound to rodents and quantify plasma levels via LC-MS/MS, adjusting for bioavailability and half-life .
- Ethical compliance : Ensure animal studies follow institutional review board (IRB) protocols, including humane endpoints and sample size justification .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
